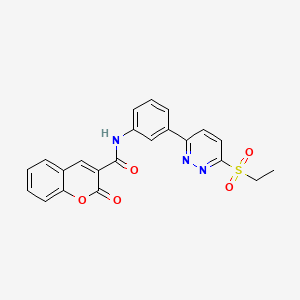

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyridazine and pyridazinone derivatives, which are similar to the compound , has been discussed in various scientific literature . These compounds have been shown to have numerous practical applications and are present in some commercially available drugs and agrochemicals .Scientific Research Applications

Antimicrobial Activity

Pyridazine derivatives have been recognized for their antimicrobial properties. The ethylsulfonyl group attached to the pyridazin-3-yl moiety could potentially enhance the compound’s ability to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Antidepressant and Anxiolytic Effects

The structural complexity of this compound suggests potential activity in the central nervous system. Its application in neuropsychiatric disorders such as depression and anxiety could be explored, given the pharmacological activities observed in related pyridazine and pyridazinone derivatives .

Anti-Hypertensive Properties

Compounds with a pyridazine scaffold have shown anti-hypertensive effects. This particular compound could be studied for its vasodilatory properties, which might contribute to the development of new anti-hypertensive medications .

Anticancer Research

The presence of a 2-oxo-2H-chromene-3-carboxamide group in the compound’s structure is indicative of potential anticancer activity. Research into its mechanism of action could lead to the discovery of novel pathways for cancer treatment .

Antiplatelet and Anticoagulant Applications

Pyridazinone derivatives have been associated with antiplatelet activity. This compound could be investigated for its use in preventing thrombosis, thereby contributing to cardiovascular disease management .

Agrochemical Design

The pyridazine ring is a common feature in many herbicides. This compound’s unique substituents may offer new avenues for the design of agrochemicals that are more efficient and environmentally friendly .

Material Synthesis

Catalysis

The compound’s structure may afford it catalytic properties, making it useful in various chemical reactions. Its potential as a catalyst in organic synthesis could be a significant area of application.

Mechanism of Action

Target of Action

It’s known that pyridazin-3(2h)-one derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

Pyridazin-3(2h)-one derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation

Biochemical Pathways

Pyridazin-3(2h)-one derivatives have been associated with a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

Given the wide range of pharmacological activities associated with pyridazin-3(2h)-one derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.

properties

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5S/c1-2-31(28,29)20-11-10-18(24-25-20)14-7-5-8-16(12-14)23-21(26)17-13-15-6-3-4-9-19(15)30-22(17)27/h3-13H,2H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEPUWBMNODAOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2935124.png)

![2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide](/img/structure/B2935140.png)

![N-(2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2935144.png)